REACTION_CXSMILES
|
Br[CH:2](C)[C:3]([C:8]1[CH:9]=[CH:10][C:11]([S:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[C:12]([CH2:14][C:15]([O:17]C)=[O:16])[CH:13]=1)(OC)OC.[C:27](=O)([O-:29])[O-:28].[K+].[K+].CO>O>[C:27]([CH:3]([C:8]1[CH:9]=[CH:10][C:11]([S:19][C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=2)=[C:12]([CH2:14][C:15]([OH:17])=[O:16])[CH:13]=1)[CH3:2])([OH:29])=[O:28] |f:1.2.3|
|
Name
|
methyl 5-(2-bromo-1,1-dimethoxypropyl)-2-phenylthiophenylacetate
|
Quantity
|
4.39 g
|
Type
|
reactant
|
Smiles
|
BrC(C(OC)(OC)C=1C=CC(=C(C1)CC(=O)OC)SC1=CC=CC=C1)C
|
Name
|
|
Quantity
|
3.45 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring for 40 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C(C)C=1C=CC(=C(C1)CC(=O)O)SC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.41 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |